1-Bromo-3-isocyanobenzene

Vue d'ensemble

Description

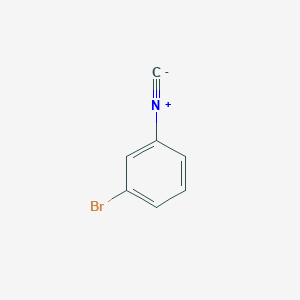

1-Bromo-3-isocyanobenzene is an organic compound with the molecular formula C7H4BrN It is characterized by the presence of a bromine atom and an isocyano group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanobenzene can be synthesized through the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient and yields the desired product in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of commercially available starting materials and standard organic synthesis techniques. The process may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-isocyanobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Synthesis and Reaction Pathways

1-Bromo-3-isocyanobenzene can be synthesized through various methods, primarily involving the reaction of brominated compounds with isocyanides. One notable synthesis method involves the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride, yielding high yields of isocyanides under optimized conditions .

Applications in Organic Synthesis

- Intermediate in Pharmaceutical Synthesis :

- Synthesis of Isocyanides :

- Microwave-Assisted Synthesis :

Case Study 1: Anticancer Drug Development

A study focused on the design and synthesis of 3-methyl-1H-indazole derivatives utilized this compound as an intermediate. The synthesized compounds were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth by targeting BRD4 .

Case Study 2: Green Chemistry Approaches

Research has highlighted the use of sustainable methods for synthesizing isocyanides from this compound. By employing greener solvents and optimizing reaction conditions, researchers achieved high yields while minimizing environmental impact. This approach aligns with the principles of green chemistry, promoting safer and more efficient synthesis routes .

Mécanisme D'action

The mechanism of action of 1-Bromo-3-isocyanobenzene involves its reactivity due to the presence of the bromine atom and the isocyano group. These functional groups allow it to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-isocyanobenzene

- 1-Bromo-2-isocyanobenzene

- 1-Bromo-3-nitrobenzene

Comparison: 1-Bromo-3-isocyanobenzene is unique due to the position of the isocyano group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications .

Activité Biologique

1-Bromo-3-isocyanobenzene (CAS No. 148854-09-5) is an organic compound characterized by the presence of both a bromine atom and an isocyanide functional group. This unique structure endows it with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

This compound is a colorless to yellowish liquid with a pungent odor. It is classified as toxic upon ingestion and dermal contact, with hazard codes indicating its potential dangers (H301, H311) . The synthesis of this compound can be achieved through various methods, including the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN₃O |

| Molecular Weight | 198.02 g/mol |

| Boiling Point | Not specified |

| Toxicity | H301, H311 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives designed from isocyanobenzenes have been evaluated for their inhibitory effects on bromodomain-containing protein 4 (BRD4), a target for cancer therapy . These studies demonstrate that certain derivatives can effectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.

Synthesis and Application in Drug Design

A notable case study involved the use of isocyanobenzenes in the design of selective inhibitors for JNK3, a protein implicated in neurodegenerative diseases. The synthesis of these inhibitors often involved reactions with compounds like this compound . This highlights the compound's role as a versatile building block in medicinal chemistry.

Environmental Impact and Sustainability

Recent research has focused on developing more sustainable synthesis methods for isocyanides, including this compound. Efforts to minimize toxicological impacts during synthesis are crucial for enhancing environmental sustainability . This aspect is increasingly important as regulatory frameworks tighten around chemical safety.

Propriétés

IUPAC Name |

1-bromo-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVPCLLSIQPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373740 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148854-09-5 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.